molecular formula C25H17N3O2S B5009838 N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

Cat. No.: B5009838
M. Wt: 423.5 g/mol
InChI Key: HJRRLBDPOKYUOD-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds . They are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs . The compound you mentioned seems to be a complex benzamide derivative, with additional naphthyl and benzoxazole groups.


Molecular Structure Analysis

The molecular structure of benzamides can be analyzed using various spectroscopic methods, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These methods can provide detailed information about the molecular structure and the nature of the bonds within the molecule.


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions, including nucleophilic aromatic substitution reactions . The specific reactions that your compound can undergo would depend on the exact structure and the conditions under which the reactions are carried out.


Physical and Chemical Properties Analysis

Benzamides are typically solid at room temperature . They are slightly soluble in water and soluble in many organic solvents . The exact physical and chemical properties of your compound would depend on its specific structure.

Mechanism of Action

The mechanism of action of benzamides can vary widely depending on their exact structure and the biological system they interact with. Some benzamides show anti-inflammatory, antibacterial, antifungal, and other activities .

Safety and Hazards

Benzamides can be harmful if swallowed or absorbed through the skin . They may cause eye and skin irritation and may cause respiratory and digestive tract irritation . The specific safety and hazards of your compound would depend on its exact structure.

Properties

IUPAC Name

N-[(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O2S/c29-23(17-7-2-1-3-8-17)28-25(31)26-20-12-13-22-21(15-20)27-24(30-22)19-11-10-16-6-4-5-9-18(16)14-19/h1-15H,(H2,26,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRRLBDPOKYUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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